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molecular formula C11H17NO3 B1444622 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 1239465-20-3

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B1444622
M. Wt: 211.26 g/mol
InChI Key: UPGNSGNBQCREJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227461B2

Procedure details

To a stirred solution of 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester (9.8 g, 46.3 mmol) in THF (100 mL) under argon and at 0° C. was added lithium aluminium hydride (2.03 g, 53.4 mmol) in five portions. After 1 h the reaction mixture was quenched dropwise with Seignette salt solution. The reaction mixture was filtered and the filtrate extracted with ethyl acetate. The combined organic extracts were washed with Seignette salt solution then dried, filtered and concentrated. Purification by chromatography (silica, heptane:ethyl acetate=100:0 to 4:6) afforded the title compound (7.5 g, 95%) as a yellow liquid. MS: m/e=170.3 [M+H]+.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH2:12][CH2:13][CH2:14][CH3:15])=[N:8][O:9][C:10]=1[CH3:11])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:12]([C:7]1[C:6]([CH2:4][OH:3])=[C:10]([CH3:11])[O:9][N:8]=1)[CH2:13][CH2:14][CH3:15] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)CCCC
Name
Quantity
2.03 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the reaction mixture was quenched dropwise with Seignette salt solution
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with Seignette salt solution
CUSTOM
Type
CUSTOM
Details
then dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica, heptane:ethyl acetate=100:0 to 4:6)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=NOC(=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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